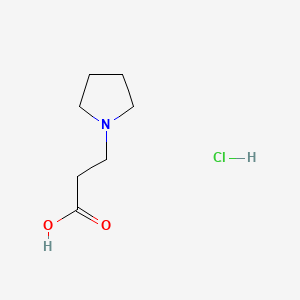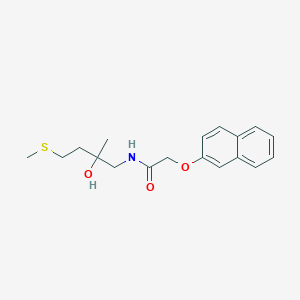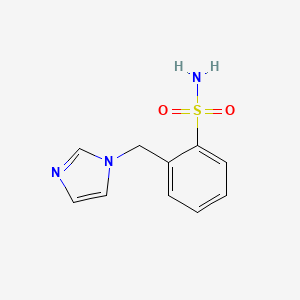
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide” is a compound used for scientific research . It is not sold to individuals and is not used for any human or non-research animal experiments . The molecular formula of this compound is C10H11N3O2S, and its molecular weight is 237.28 .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been a topic of interest in scientific research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a benzene ring through a methylene bridge, with a sulfonamide group attached to the benzene ring .Chemical Reactions Analysis
Imidazole-containing compounds, such as “this compound”, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Researchers synthesized distinct compounds by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to crystallographically characterized complexes involving nickel. These complexes were further analyzed using various spectroscopic methods and magnetic measurements, highlighting their potential in coordination chemistry and molecular interaction studies (Bermejo et al., 2000).
- Investigations into the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene resulted in products that were used to develop metal complexes. These complexes were characterized by several analytical techniques, emphasizing the importance of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide in the synthesis and structural elucidation of novel coordination compounds (Sousa et al., 2001).
Biological Applications and Compound Development
- The synthesis of novel cyclic sulfonamides through the Diels-Alder reaction was explored, indicating the relevance of this compound in creating potential therapeutic agents. The stereochemical outcomes of these reactions were meticulously analyzed, suggesting its significance in pharmaceutical research (Greig et al., 2001).
- A study on the synthesis and structure of a 3D Cobalt(II) Coordination Polymer with 1,4-Bis(imidazole-1-ylmethyl)benzene highlighted the formation of an open three-dimensional framework. This work signifies the potential of such compounds in material science, possibly paving the way for new functional microporous solid materials (Zhao et al., 2002).
Advanced Material Applications
- Synthesis and characterization of coordination polymers and their structural elucidation through crystallography were performed, showcasing the importance of this compound in developing novel materials with potential applications in various fields such as luminescence and catalysis (Peng, 2011).
- In another study, the development of an anion exchange membrane based on imidazolium salt for alkaline fuel cells was explored. This research highlights the role of this compound in advancing materials for energy applications, providing insights into the stability and conductivity of such membranes (Yang et al., 2014).
Mécanisme D'action
While the specific mechanism of action for “2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide” is not mentioned in the search results, sulfonamides, in general, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .
Propriétés
IUPAC Name |
2-(imidazol-1-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUOUQMADVUCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)
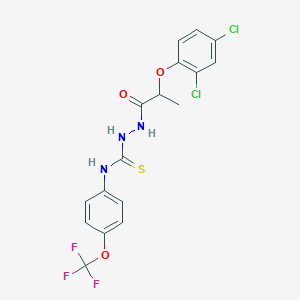
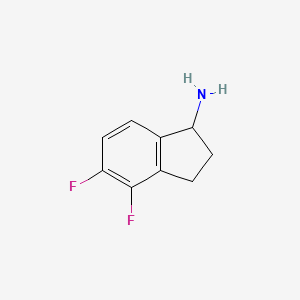
![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)
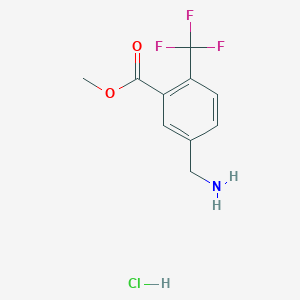

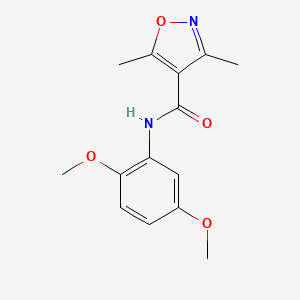
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)
![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
